7-Bromo-2-methyl-1,6-naphthyridine
Description
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
7-bromo-2-methyl-1,6-naphthyridine |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-3-7-5-11-9(10)4-8(7)12-6/h2-5H,1H3 |
InChI Key |
DXABTEPIGFPAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NC=C2C=C1)Br |
Origin of Product |
United States |
Scientific Research Applications
Based on available research, here's an overview of the applications of 7-Bromo-2-methyl-1,5-naphthyridine (Note the query asked for information on "7-Bromo-2-methyl-1,6-naphthyridine" but the search results primarily discuss "7-Bromo-2-methyl-1,5 -naphthyridine," so the information below reflects what is available in the search results):
7-Bromo-2-methyl-1,5-naphthyridine is a heterocyclic compound with a bromine atom at the 7th position and a methyl group at the 2nd position of the naphthyridine ring system. It has a molecular formula of and a molecular weight of approximately 223.07 g/mol. This compound is studied for its potential biological activities, and its applications span across various scientific disciplines.
Scientific Research Applications
7-Bromo-2-methyl-1,5-naphthyridine is used as a building block in synthesizing complex heterocyclic compounds. It is also studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemistry
- 7-Bromo-2-methyl-1,5-naphthyridine serves as a crucial building block in creating more complex heterocyclic compounds. Its structure allows for modification and the introduction of various functional groups, making it a versatile intermediate in organic synthesis.
- Naphthyridines, in general, are used as ligands in analytical chemistry . They also act as hydrogen acceptors and are found in organic light-emitting diodes (OLEDs), sensors, semiconductors, and solar cells .
Biology
- The compound is investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Research indicates it can inhibit the growth of various bacterial strains and fungi, showing effectiveness against Gram-positive bacteria.
- Naphthyridine derivatives have demonstrated activity against Staphylococcus, Actinetobacter, Pseudomonas aeruginosa, Xanthomonas maltophilia, Neisseria gonorrhoeae, and Enterococcus, including some ciprofloxacin-resistant strains .
Medicine
- It is explored for potential use in drug development, particularly in designing new therapeutic agents. The presence of the bromine atom and the methyl group can influence its binding affinity and specificity towards molecular targets such as enzymes or receptors.
- Many naphthyridines have applications for treating cardiovascular, central nervous system, and hormonal diseases .
Industry
- 7-Bromo-2-methyl-1,5-naphthyridine is utilized in developing materials with specific electronic or optical properties.
Comparative Analysis with Related Compounds
The unique substitution pattern of 7-Bromo-2-methyl-1,5-naphthyridine contributes to its enhanced reactivity and biological efficacy compared to related compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,5-Naphthyridine | Lacks bromine and methyl groups | Limited biological activity |
| 7-Chloro-1,5-naphthyridin-2-amine | Chlorine instead of bromine | Moderate anticancer properties |
| 3-Hydroxy-1,5-naphthyridine | Hydroxyl group at position 3 | Enhanced solubility but varied activity |
7-Bromo-2-methyl-1,5-naphthyridine is a heterocyclic compound that has gained attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Antimicrobial Activity Research indicates that this compound exhibits significant antimicrobial properties and has been shown to inhibit the growth of various bacterial strains and fungi.
*Naphthyridine derivatives have displayed improvements in activity against resistant bacteria strains, with a lower cytotoxic effect .
Comparison with Similar Compounds
Research Findings and Key Insights
Synthetic Flexibility : The 7-bromo-2-methyl derivative’s bromine atom is highly amenable to functionalization, enabling diverse derivatization (e.g., amination, cyanation) .
Thermal Stability : Methyl and bromine substituents synergistically enhance thermal stability, making the compound suitable for high-temperature reactions .
Comparative Reactivity : Bromine at C7 is 3–5× more reactive in nucleophilic substitution than bromine at C5 or C8, as demonstrated in halogen exchange studies .
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 7-Bromo-2-methyl-1,6-naphthyridine, and how does bromination regioselectivity influence product distribution?
- Methodological Answer : Direct bromination of 1,6-naphthyridine derivatives typically occurs at the 2-, 4-, 5-, and 7-positions due to electron-deficient ring activation. For example, bromination in carbon tetrachloride under reflux conditions yields mixtures of mono- and di-brominated products, with 7-bromo isomers favored under specific solvent systems (e.g., acetic acid promotes 8-bromination as a minor pathway) . Regioselectivity can be modulated by steric and electronic effects of substituents; methyl groups at the 2-position may direct bromination to the 7-position. Confirm product ratios via HPLC or GC-MS .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how can X-ray crystallography resolve structural ambiguities?
- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, and DEPT-135) to assign substituent positions, with emphasis on distinguishing bromine-induced deshielding effects. Mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. For ambiguous cases (e.g., tautomerism or positional isomerism), single-crystal X-ray diffraction provides definitive structural proof, as demonstrated for related brominated naphthyridines . Pair crystallographic data with DFT-optimized structures to validate computational models .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for brominated 1,6-naphthyridines?
- Methodological Answer : Discrepancies often arise from solvent effects, transition-state stabilization, or unaccounted steric interactions. Apply a tiered validation approach:
Re-examine computational parameters (e.g., solvent models, basis sets) using software like Gaussian or ORCA.
Perform kinetic studies (e.g., Eyring analysis) to compare activation energies with DFT predictions.
Use substituent-specific Hammett constants to refine electronic effect models.
Cross-reference findings with crystallographic data to validate steric contributions .
Q. What methodological approaches optimize Suzuki-Miyaura cross-coupling reactions involving this compound?
- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh₃)₄, XPhos Pd G3) and bases (K₂CO₃, CsF) in diverse solvents (THF, DMF, dioxane). Evaluate substrate scope using the Aryl Halide Chemistry Informer Library to identify steric/electronic limitations. For example, bulky ortho-substituents may require high-temperature conditions or microwave-assisted protocols. Monitor reaction progress via TLC or in situ Raman spectroscopy. Post-coupling, purify products using silica gel chromatography or recrystallization .
Q. How should researchers design experiments to analyze competing reaction pathways in the functionalization of this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For example:
- Feasibility : Use kinetic isotope effects (KIEs) to distinguish between SNAr and radical pathways.
- Novelty : Explore photoredox catalysis for C-H functionalization.
- Relevance : Compare yields and selectivity under aerobic vs. inert conditions.
Document contradictions systematically using PICO (Population: substrate; Intervention: reaction conditions; Comparison: control experiments; Outcome: product distribution) .
Safety and Best Practices
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Preventive Measures : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with oxidizing agents due to potential bromine release.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Storage : Store in amber glass vials under nitrogen at –20°C to prevent degradation.
Refer to SDS guidelines for halogenated heterocycles and conduct regular risk assessments .
Data Analysis and Reporting
Q. How should researchers address inconsistencies in mass spectral fragmentation patterns of brominated naphthyridines?
- Methodological Answer :
Compare experimental spectra with databases (e.g., NIST) and isotopic simulations (e.g., Bruker Compass DataAnalysis).
Investigate in-source fragmentation artifacts using low-energy ionization modes (e.g., ESI vs. EI).
Validate with complementary techniques like IR spectroscopy or MS/MS.
Publish contradictory data transparently, noting instrumental parameters and sample preparation details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
